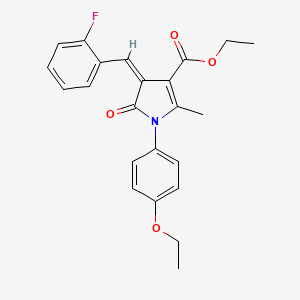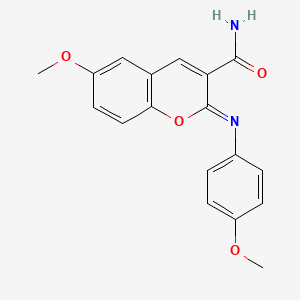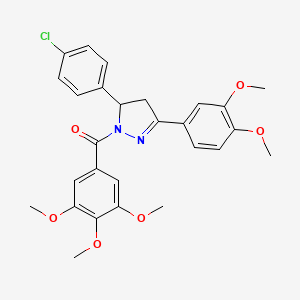![molecular formula C28H26N2O5 B11641917 3-hydroxy-5-(4-methoxyphenyl)-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641917.png)
3-hydroxy-5-(4-methoxyphenyl)-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known by its IUPAC name, is a complex organic molecule with a fascinating structure. Let’s break it down:
3-Hydroxy-5-(4-methoxyphenyl)-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one: is a member of the pyrrolone family, characterized by its pyrrole ring and various functional groups attached to it.
Vorbereitungsmethoden
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production often employs continuous-flow processes, optimizing yield and minimizing waste.
- Companies may use specialized reactors and purification techniques to achieve high purity.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting the hydroxyl group to a ketone or aldehyde.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The methoxyphenyl group is susceptible to nucleophilic substitution reactions.
Cyclization: The pyrrole ring can participate in cyclization reactions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Cyclization: Acidic conditions (e.g., sulfuric acid).
- Oxidation: Ketone or aldehyde derivatives.
- Reduction: Alcohol derivatives.
- Substitution: Methoxyphenyl-substituted pyrrolone derivatives.
Wissenschaftliche Forschungsanwendungen
Medicine: Investigated for potential antitumor, anti-inflammatory, or antimicrobial properties.
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with cellular targets.
Wirkmechanismus
Targets: Interacts with specific enzymes, receptors, or proteins.
Pathways: Modulates signaling pathways related to cell growth, inflammation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Unique Features: The combination of the methoxyphenyl, pyridinyl, and pyrrole moieties sets it apart.
Similar Compounds: Related pyrrolones include 2,5-dihydro-1H-pyrrol-2-ones with different substituents.
Eigenschaften
Molekularformel |
C28H26N2O5 |
|---|---|
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
(4E)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H26N2O5/c1-4-14-35-23-12-9-21(15-18(23)2)26(31)24-25(20-7-10-22(34-3)11-8-20)30(28(33)27(24)32)17-19-6-5-13-29-16-19/h4-13,15-16,25,31H,1,14,17H2,2-3H3/b26-24+ |
InChI-Schlüssel |
OKIJDIULHUGRAX-SHHOIMCASA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)OC)/O)OCC=C |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)OC)O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(4-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11641862.png)
![4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B11641864.png)
![(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11641868.png)
![3-(2-methoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11641880.png)
![(6Z)-2-butyl-6-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641882.png)

![ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(2-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11641892.png)
![2-(N-Benzylbenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11641899.png)
![(5Z)-3-(4-chlorobenzyl)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11641900.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11641911.png)
